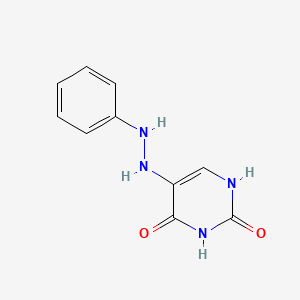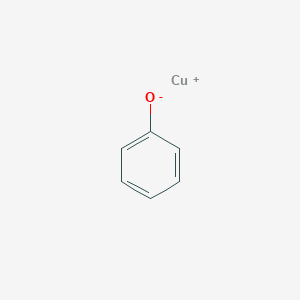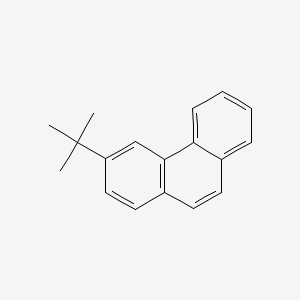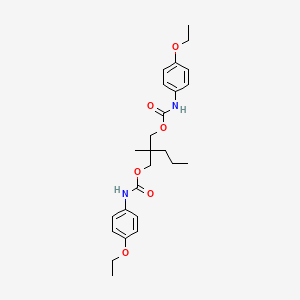
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a phenylhydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of phenylhydrazine with a pyrimidine derivative. One common method involves the reaction of phenylhydrazine with barbituric acid under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylhydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenylhydrazinyl pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential anticancer and antimicrobial properties.
作用機序
The mechanism by which 5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The phenylhydrazinyl group may play a key role in binding to these targets, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
31730-50-4 |
|---|---|
分子式 |
C10H10N4O2 |
分子量 |
218.21 g/mol |
IUPAC名 |
5-(2-phenylhydrazinyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9-8(6-11-10(16)12-9)14-13-7-4-2-1-3-5-7/h1-6,13-14H,(H2,11,12,15,16) |
InChIキー |
VAWSPZYYMANGHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC2=CNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)




![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)




![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)

